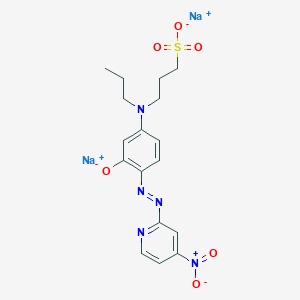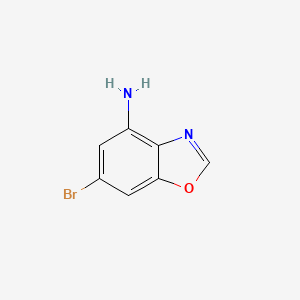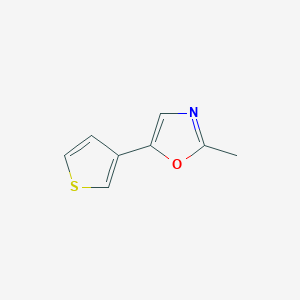
2-Methyl-5-(3-thienyl)oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-(3-thienyl)oxazole is a heterocyclic compound that features both an oxazole ring and a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(3-thienyl)oxazole can be achieved through several methods. One common approach involves the Erlenmeyer-Plöchl azlactone synthesis, which is a classical method for preparing oxazole derivatives . This method typically involves the condensation of an amino acid with an aldehyde and an isocyanide under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
2-Methyl-5-(3-thienyl)oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the oxazole or thiophene rings .
科学的研究の応用
2-Methyl-5-(3-thienyl)oxazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-Methyl-5-(3-thienyl)oxazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact mechanism can vary depending on the specific application and target .
類似化合物との比較
Similar Compounds
2-(3-Thienyl)oxazole: Lacks the methyl group at the 2-position.
5-(3-Thienyl)oxazole: Lacks the methyl group at the 2-position.
2-Methyl-5-phenyl-oxazole: Contains a phenyl group instead of a thiophene ring.
Uniqueness
2-Methyl-5-(3-thienyl)oxazole is unique due to the presence of both the oxazole and thiophene rings, which confer distinct electronic and steric properties. This combination makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of organic semiconductors and other advanced materials .
特性
分子式 |
C8H7NOS |
|---|---|
分子量 |
165.21 g/mol |
IUPAC名 |
2-methyl-5-thiophen-3-yl-1,3-oxazole |
InChI |
InChI=1S/C8H7NOS/c1-6-9-4-8(10-6)7-2-3-11-5-7/h2-5H,1H3 |
InChIキー |
JMXWMBBYJBJLGH-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(O1)C2=CSC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


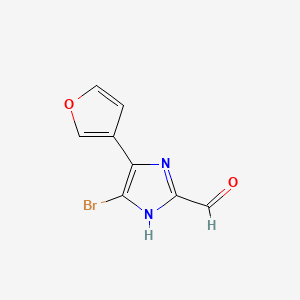
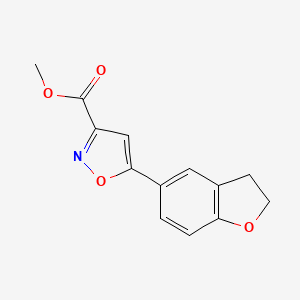
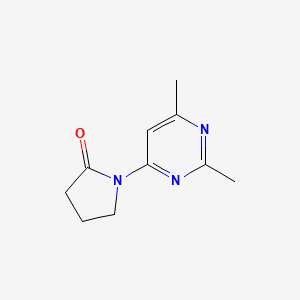
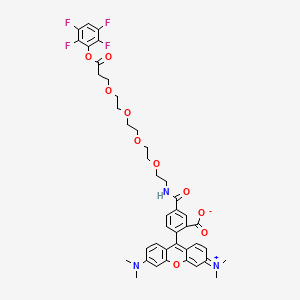
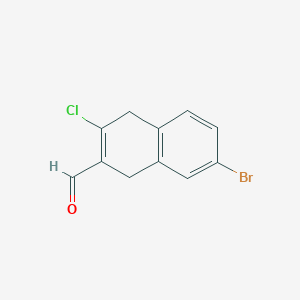
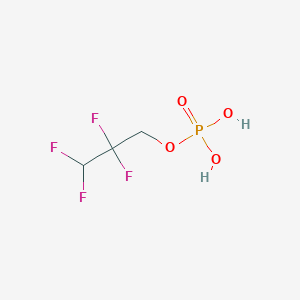
![7-Chloro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13710322.png)
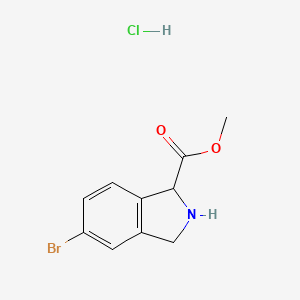
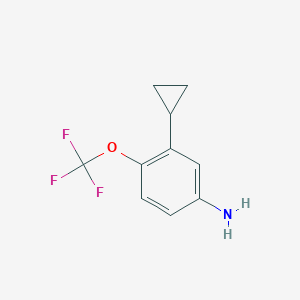
![2-[4-(Trifluoromethoxy)phenyl]pyrrole](/img/structure/B13710334.png)
![2,2,6-Trifluorobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13710337.png)
